molecular formula C16H17N3O2S B5744122 Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate

Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate

Cat. No.: B5744122
M. Wt: 315.4 g/mol
InChI Key: SSJVNSFDLNOFNX-UHFFFAOYSA-N
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Description

Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate is a complex organic compound with a molecular formula of C16H17N3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate typically involves the reaction of pyridin-3-ylmethylamine with 4-isothiocyanatophenyl acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. It also interacts with DNA, causing structural changes that can lead to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 2-Thio-containing pyrimidines

Comparison: Methyl (4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetate is unique due to its specific structural features, such as the presence of both pyridine and thioamide groups. This combination imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 2-[4-(pyridin-3-ylmethylcarbamothioylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-21-15(20)9-12-4-6-14(7-5-12)19-16(22)18-11-13-3-2-8-17-10-13/h2-8,10H,9,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJVNSFDLNOFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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